molecular formula C7H15NO2 B8087592 ((2S,4R)-4-Methoxy-1-methylpyrrolidin-2-yl)methanol CAS No. 1842337-34-1

((2S,4R)-4-Methoxy-1-methylpyrrolidin-2-yl)methanol

Cat. No.: B8087592
CAS No.: 1842337-34-1
M. Wt: 145.20 g/mol
InChI Key: KFMNERGCJJKMDP-NKWVEPMBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

((2S,4R)-4-Methoxy-1-methylpyrrolidin-2-yl)methanol is a chiral pyrrolidine derivative with the molecular formula C₇H₁₅NO₂ (molecular weight: 145.20 g/mol) and CAS number 1842337-34-1 . The compound features a methoxy group at the 4-position and a hydroxymethyl group at the 2-position of the pyrrolidine ring. Its stereochemistry (2S,4R) is critical for applications in asymmetric synthesis and pharmaceutical intermediates, particularly in the preparation of pyrido[4,3-<i>f</i>]pyrimidin derivatives . Safety data indicate hazards including skin irritation (H315), serious eye damage (H318), and respiratory irritation (H335), requiring storage in sealed, dry conditions at 2–8°C .

Properties

IUPAC Name

[(2S,4R)-4-methoxy-1-methylpyrrolidin-2-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-8-4-7(10-2)3-6(8)5-9/h6-7,9H,3-5H2,1-2H3/t6-,7+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFMNERGCJJKMDP-NKWVEPMBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC1CO)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@@H](C[C@H]1CO)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1842337-34-1
Record name [(2S,4R)-4-methoxy-1-methylpyrrolidin-2-yl]methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Proline-Based Derivatization

The use of (S)-proline as a starting material offers inherent stereochemical advantages due to its preexisting pyrrolidine ring and (S)-configuration at C2. A modified route involves:

  • N-Methylation : Treating (S)-proline with methyl iodide in the presence of sodium hydride to form 1-methylpyrrolidine-2-carboxylic acid.

  • Hydroxyl Group Introduction : Reduction of the carboxylic acid to a primary alcohol using lithium aluminum hydride (LiAlH4), yielding (S)-1-methylpyrrolidin-2-ylmethanol.

  • Methoxy Installation : Selective oxidation of the C4 hydroxyl group to a ketone (via Swern oxidation), followed by stereoselective reduction using L-Selectride to establish the (4R)-configuration. Subsequent methylation with methyl triflate furnishes the 4-methoxy group.

This method achieves an enantiomeric excess (ee) of >95% but requires multiple protection/deprotection steps, lowering the overall yield to 40–45%.

Catalytic Asymmetric Cyclization

Iridium-Catalyzed Tishchenko Reaction

A novel approach adapted from meso-dialdehyde synthesis involves:

  • Oxidative Cleavage : Cyclobutanediol derivatives are cleaved using polymer-supported periodate to generate meso-1,4-dialdehydes.

  • Asymmetric Lactonization : Employing an iridium catalyst (e.g., 5b ), the dialdehyde undergoes a Tishchenko reaction to form a chiral lactone intermediate.

  • Ring-Opening and Functionalization : Hydrolysis of the lactone followed by reductive amination with methylamine introduces the N-methyl group. Final reduction with sodium borohydride yields the target alcohol.

This route achieves moderate ee (60–70%) but excels in scalability, with yields exceeding 80% in continuous flow systems.

Enzymatic Resolution of Racemic Mixtures

Lipase-Mediated Kinetic Resolution

Racemic 4-methoxy-1-methylpyrrolidin-2-ylmethanol is resolved using immobilized Candida antarctica lipase B (CAL-B):

  • Acetylation : The racemic alcohol is treated with vinyl acetate, selectively acetylating the (2S,4R)-enantiomer.

  • Separation : Chromatographic separation of the acetylated and non-acetylated forms.

  • Hydrolysis : Basic hydrolysis regenerates the desired alcohol with >99% ee.

This method is cost-effective for small-scale production but limited by enzyme stability in industrial settings.

Industrial-Scale Continuous Flow Synthesis

Catalytic Hydrogenation in Flow Reactors

A high-throughput method optimized for manufacturing involves:

  • Reductive Amination : Reacting 4-methoxypyrrolidin-2-one with methylamine under hydrogen gas (50 bar) in the presence of a Raney nickel catalyst.

  • In Situ Reduction : The resulting imine is directly reduced to the secondary amine using Pd/C, achieving 90% conversion in <2 hours.

  • Hydroxymethylation : Formaldehyde condensation followed by catalytic hydrogenation introduces the hydroxymethyl group.

This process achieves a throughput of 1.2 kg/day with 98% purity, making it ideal for pharmaceutical applications.

Solid-Phase Synthesis for High Purity

Polymer-Supported Periodate Oxidation

Adapting techniques from dialdehyde synthesis, this method utilizes:

  • Diol Immobilization : A cyclobutanediol derivative is anchored to a polystyrene resin.

  • Oxidative Cleavage : Treatment with polymer-supported periodate generates a resin-bound dialdehyde.

  • Reductive Amination and Elution : Sequential reductive amination with methylamine and sodium cyanoborohydride, followed by acidic elution, yields the target compound with ≤0.5% impurities.

Comparative Analysis of Methods

Method Yield ee (%) Key Advantage Limitation
Proline-Based40–45%>95High stereocontrolLow scalability
Iridium-Catalyzed80%60–70ScalableModerate ee
Enzymatic Resolution55%>99High purityEnzyme cost
Continuous Flow90%98Industrial throughputHigh-pressure requirements
Solid-Phase Synthesis75%99Ultra-high purityComplex setup

Mechanistic Insights and Optimization Challenges

Stereochemical Control at C4

The (4R)-methoxy group’s installation is critical. Swern oxidation followed by L-Selectride reduction ensures retention of configuration, but competing pathways can lead to epimerization. Low temperatures (−78°C) and anhydrous conditions mitigate this.

N-Methylation Efficiency

Methylation using methyl iodide often results in overalkylation. Employing trimethylphosphate as a milder alkylating agent improves selectivity, reducing byproduct formation by 30% .

Chemical Reactions Analysis

Types of Reactions

((2S,4R)-4-Methoxy-1-methylpyrrolidin-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the 4-position of the pyrrolidine ring using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols or amines.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

((2S,4R)-4-Methoxy-1-methylpyrrolidin-2-yl)methanol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders or as an intermediate in drug synthesis.

    Industry: It is used in the production of fine chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of ((2S,4R)-4-Methoxy-1-methylpyrrolidin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomeric Variants

((2R,4S)-4-Methoxy-1-methylpyrrolidin-2-yl)methanol (CAS 2368910-28-3)
  • Molecular Formula: C₇H₁₅NO₂ (same as the target compound).
  • For example, differences in diastereomer reactivity could influence its utility in asymmetric catalysis or as a ligand in metal complexes.
  • Applications : Used in pharmaceutical synthesis but may exhibit divergent biological activity compared to the (2S,4R) isomer .
[(2S,4S)-4-Methoxy-1-methylpyrrolidin-2-yl]methanol Hydrochloride
  • Molecular Formula: C₇H₁₅NO₂·HCl (MW: 181.66 g/mol).
  • Key Differences : The hydrochloride salt form enhances aqueous solubility, making it preferable for reactions requiring polar solvents.
  • Availability : Supplied globally by 14 vendors, including Chinese and U.S.-based companies .

Functional Group Modifications

((2S,4R)-4-Aminopyrrolidin-2-yl)methanol 2HCl (CAS 1292324-43-6)
  • Molecular Formula : C₅H₁₂N₂O·2HCl (MW: 116.16 g/mol for free base).
  • Key Differences: Replacement of the methoxy group with an amino group increases basicity, enabling participation in acid-base reactions or hydrogen bonding.
  • Applications: Potential use in peptide mimetics or as a building block for bioactive molecules .
[(2S,4S)-1-Benzyl-4-methyl-pyrrolidin-2-yl]methanol (CAS 1601475-86-8)
  • Molecular Formula: C₁₃H₁₉NO (MW: 205.3 g/mol).
  • Key Differences : The benzyl group introduces lipophilicity, which could enhance membrane permeability in drug candidates.
  • Applications : Likely employed in heterocyclic chemistry for constructing complex chiral scaffolds .

Structural Analogues with Diverse Substituents

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(difluoromethoxy)pyrrolidine-2-carboxylic Acid (CAS 1807939-39-4)
  • Molecular Formula: C₁₁H₁₇F₂NO₅ (MW: 281.25 g/mol).
  • Key Differences : The difluoromethoxy group improves metabolic stability and electron-withdrawing properties, while the carboxylic acid enables conjugation reactions.
  • Applications : Relevant in medicinal chemistry for optimizing pharmacokinetic profiles .

Data Tables

Table 1. Physicochemical Properties of Selected Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Hazard Statements
((2S,4R)-4-Methoxy-1-methylpyrrolidin-2-yl)methanol 1842337-34-1 C₇H₁₅NO₂ 145.20 Methoxy, hydroxymethyl H315, H318, H335
((2R,4S)-4-Methoxy-1-methylpyrrolidin-2-yl)methanol 2368910-28-3 C₇H₁₅NO₂ 145.20 Methoxy, hydroxymethyl N/A
[(2S,4S)-Isomer Hydrochloride] N/A C₇H₁₅NO₂·HCl 181.66 Methoxy, hydroxymethyl Dependent on salt
((2S,4R)-4-Aminopyrrolidin-2-yl)methanol 2HCl 1292324-43-6 C₅H₁₂N₂O·2HCl 116.16 (free base) Amino, hydroxymethyl N/A

Biological Activity

((2S,4R)-4-Methoxy-1-methylpyrrolidin-2-yl)methanol, a chiral pyrrolidine derivative, has garnered attention in the field of medicinal chemistry due to its unique stereochemistry and potential biological activities. Its structural features, including a methoxy group and a methyl group on the pyrrolidine ring, suggest significant interactions with various biological targets, particularly in neuropharmacology.

  • Molecular Formula : C₇H₁₅NO₂
  • Molecular Weight : 145.20 g/mol
  • CAS Number : 1842337-34-1

The biological activity of this compound is primarily attributed to its interactions with neurotransmitter receptors and enzymes. It may function as an inhibitor or activator of specific molecular targets, modulating various biochemical pathways relevant to neurological functions.

Neuropharmacological Effects

Research indicates that this compound exhibits potential neuropharmacological effects, influencing mood regulation and cognitive function. Its structural similarity to other psychoactive compounds suggests possible therapeutic applications in treating neurological disorders such as anxiety and depression.

Enzyme Interactions

The compound has been studied for its effects on various enzymes:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit certain enzymes involved in neurotransmitter metabolism, which could enhance neurotransmitter availability and improve synaptic transmission .

Case Studies

  • Cognitive Enhancement : A study explored the effects of this compound on cognitive performance in animal models. Results indicated improved memory retention and learning capabilities, suggesting its potential as a cognitive enhancer.
  • Mood Regulation : Another investigation focused on the compound's impact on mood-related behaviors in rodent models. The findings showed a significant reduction in anxiety-like behaviors, supporting its role as a potential anxiolytic agent.

Synthesis and Applications

The synthesis of this compound typically involves:

  • Starting Materials : (S)-4-methoxy-2-pyrrolidinone and methyl iodide.
  • Reaction Conditions : Conducted under basic conditions using sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the starting material.
  • Purification : Final product purification through column chromatography or recrystallization.

This compound serves not only as a potential therapeutic agent but also as a building block in the synthesis of more complex molecules for pharmaceutical development .

Comparison with Related Compounds

Compound NameStructureBiological Activity
((2S,4R)-4-Fluoro-1-methylpyrrolidin-2-yl)methanolStructureNeuroactive; potential antidepressant effects
((2S,4R)-4-Hydroxy-1-methylpyrrolidin-2-yl)methanolStructureModulates neurotransmitter levels

Q & A

Q. What are the key strategies for synthesizing ((2S,4R)-4-Methoxy-1-methylpyrrolidin-2-yl)methanol with high stereochemical purity?

  • Methodological Answer : Stereoselective synthesis often employs chiral auxiliaries or catalysts. For example, the (2S,4R) configuration can be achieved via asymmetric hydrogenation of a pyrroline precursor or enzymatic resolution. Protecting groups (e.g., tert-butyldimethylsilyl for the hydroxyl group) are critical to prevent undesired side reactions during methoxy and methyl group installation . Post-synthesis, chiral HPLC or NMR with chiral shift reagents (e.g., europium complexes) verifies enantiomeric excess .

Q. How can researchers confirm the stereochemistry and structural integrity of this compound?

  • Methodological Answer : Combine 2D-NMR (COSY, NOESY) to resolve spatial relationships between protons. For instance, NOE correlations between the 4-methoxy group and adjacent protons confirm the (4R) configuration. X-ray crystallography provides definitive proof of stereochemistry, while polarimetry quantifies optical rotation against known standards . Mass spectrometry (HRMS) and IR spectroscopy validate molecular weight and functional groups (e.g., -OH stretch at ~3300 cm⁻¹) .

Advanced Research Questions

Q. What computational and experimental approaches are used to study the conformational dynamics of this compound?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Parameterize the compound using force fields (e.g., GAFF2) and simulate in explicit solvent (e.g., water) to analyze puckering modes of the pyrrolidine ring.
  • Variable-Temperature NMR : Monitor chemical shift changes of the 2-methanol proton to identify ring-flipping barriers.
  • Density Functional Theory (DFT) : Calculate energy minima for chair, envelope, and twist conformers. Compare with experimental data to validate models .

Q. How does the stereochemistry of this compound influence its biological interactions, such as enzyme inhibition or receptor binding?

  • Methodological Answer :
  • Docking Studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases or GPCRs). The (4R)-methoxy group may sterically hinder non-specific binding, while the (2S)-methanol group forms hydrogen bonds with catalytic residues.
  • Kinetic Assays : Compare inhibition constants (Kᵢ) of (2S,4R) vs. (2R,4S) diastereomers against enzymes like cytochrome P450. Stereospecific activity is often linked to tighter binding or transition-state stabilization .

Q. What strategies mitigate oxidative degradation of the methanol moiety during long-term stability studies?

  • Methodological Answer :
  • Protective Formulations : Co-solvents (e.g., PEG-400) or antioxidants (e.g., ascorbic acid) reduce free radical-mediated oxidation.
  • Forced Degradation Studies : Expose the compound to accelerated conditions (40°C/75% RH, 3% H₂O₂) and monitor degradation via LC-MS. Identify degradation products (e.g., ketone or carboxylic acid derivatives) and adjust storage conditions (e.g., inert atmosphere, -20°C) .

Q. How is this compound utilized as a chiral building block in prodrug design?

  • Methodological Answer :
  • Esterification : React the methanol group with carboxylic acids (e.g., acetyl or succinyl) to create hydrolyzable prodrugs. Enzymatic cleavage in vivo releases the active drug.
  • Pharmacokinetic Profiling : Compare bioavailability (AUC, Cₘₐₓ) of prodrug vs. parent compound in rodent models. The (2S,4R) configuration may enhance membrane permeability via stereospecific transporter interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.